2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It features a pyrimidine moiety, which is known for its biological activity, particularly in medicinal chemistry. This compound has garnered attention due to its potential applications in pharmacology, particularly as an inhibitor of various biological targets.
The compound is synthesized through various chemical reactions involving piperazine and pyrimidine derivatives. It has been studied in the context of developing therapeutic agents, especially those targeting protein kinases and other enzymes involved in disease pathways.
This compound can be classified under:
The synthesis of 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride typically involves several key steps:
Technical details include:
The molecular structure of 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride can be represented as:
The compound can participate in several chemical reactions, including:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to study its mechanism of action .
The mechanism of action for 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride typically involves:
Data from studies indicate that such compounds can significantly reduce the activity of targeted enzymes involved in cancer and viral replication processes .
Relevant analyses include:
The primary applications of 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride include:
The emergence of 2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine hydrochloride (CAS 1245569-97-4) as a pharmacologically relevant scaffold can be traced to the early 2010s, coinciding with intensified exploration of N-heterocyclic compounds in targeted therapies. This compound features a pyrimidine-piperazine core linked via a sulfonamide group to an ethylamine side chain, terminally functionalized as a hydrochloride salt for enhanced stability and solubility [1] [7]. Its structural complexity arises from strategic hybridization: the pyrimidine ring offers hydrogen-bonding capabilities, the piperazine contributes conformational flexibility and basicity, and the sulfonamide linker provides metabolic resistance—a design principle aligned with modern fragment-based drug discovery paradigms [3] [5]. Early pharmacological interest stemmed from this molecule’s potential to engage diverse biological targets, particularly protein kinases and G-protein-coupled receptors (GPCRs), as evidenced by patent filings disclosing its utility in treating disorders mediated by KIT kinase dysregulation (e.g., mastocytosis, gastrointestinal stromal tumors) [5]. The compound’s first reported synthesis around 2010-2012 addressed a critical need for modulators of underexplored targets like TRPV4 ion channels and receptor tyrosine kinases, positioning it as a versatile chemical tool [6] [7].
Table 1: Key Identifiers of 2-((4-(Pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine Hydrochloride
Property | Value |
---|---|
CAS Number | 1245569-97-4 |
Molecular Formula | C₁₀H₁₈ClN₅O₂S |
Molecular Weight | 307.8 g/mol |
IUPAC Name | 2-[(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethanamine hydrochloride |
Salt Form | Hydrochloride |
MDL Number | MFCD16620369 |
Key Structural Features | Pyrimidine ring, piperazine, sulfonamide linker, ethylamine |
In medicinal chemistry, this compound exemplifies rational scaffold optimization through its modular architecture. The pyrimidin-2-yl piperazine moiety acts as a privileged pharmacophore, enabling reversible interactions with ATP-binding sites of kinases through hinge-region hydrogen bonding (e.g., N···H–N interactions with backbone residues) [3] [5]. Concurrently, the sulfonylethanamine tail introduces a terminal ammonium group (pKa ~8–9) that enhances water solubility and permits salt-bridge formation with aspartate or glutamate residues in allosteric pockets—critical for improving target selectivity over related kinases like PDGFR or VEGFR [5] [6]. This design is evident in TRPV4 antagonist development, where structural analogs bearing the pyrimidine-piperazine-sulfonamide framework demonstrated nanomolar affinity by simultaneously occupying the channel’s hydrophobic pocket and engaging polar residues via the protonated amine [6].
Table 2: Structural Analogs and Their Research Applications
Analog Structure | CAS Number | Molecular Weight | Reported Pharmacological Role |
---|---|---|---|
2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride | 1255717-23-7 | 313.63 | Kinase inhibition scaffold |
2-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]ethanamine | Not Provided | 270.35 | GPCR/ion channel modulator prototype |
(4-Pyrimidin-2-ylpiperazin-1-yl)acetic acid | 244255-92-3 | 222.25 | Intermediate for carboxylate bioisosteres |
Structure-activity relationship (SAR) studies reveal stringent tolerances:
Current research objectives focus on three unresolved challenges:
Significant knowledge gaps persist in understanding the scaffold’s in vivo efficacy. No peer-reviewed reports detail pharmacokinetics (e.g., Cmax, AUC) or tissue distribution in disease models—a stark contrast to patented claims of oral activity [5] [6]. Furthermore, the impact of stereochemistry is overlooked: although the parent molecule lacks chiral centers, key intermediates in its synthesis (e.g., piperazine precursors) may exhibit enantiomeric impurities that confound biological interpretation [3] [7]. Addressing these gaps requires collaborative efforts in synthetic methodology, computational chemistry (e.g., FEP+ simulations to optimize target engagement), and translational disease modeling.
Table 3: Critical Research Gaps and Proposed Approaches
Knowledge Gap | Current Limitation | Proposed Research Direction |
---|---|---|
Target Polypharmacology | Limited profiling beyond primary targets | Broad phenotypic screening + chemoproteomics |
Synthetic Yield & Purity | Low yields in sulfonylation step (~50%) | Microwave-assisted synthesis or enzyme catalysis |
Solubility & Bioavailability | Poor aqueous solubility at physiological pH | Salt forms (e.g., phosphate), nanoformulations |
In Vivo Pharmacokinetics | Absence of published ADME data | Radiolabeled tracer studies in rodent models |
Enantiomeric Control | Uncharted stereochemical impacts of precursors | Chiral resolution of key intermediates |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: